(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a sulfamoyl group at position 4. The sulfamoyl group enhances hydrogen-bonding capacity, which may influence receptor binding or solubility .
Properties
IUPAC Name |
2,6-difluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4S2/c1-26-8-7-22-13-6-5-10(28(20,24)25)9-14(13)27-17(22)21-16(23)15-11(18)3-2-4-12(15)19/h2-6,9H,7-8H2,1H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOEPOWZHPPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Benzo[d]thiazol-2(3H)-ylidene Derivatives
- Compound I5/I6 (): These derivatives share the benzo[d]thiazol-2(3H)-ylidene core but differ in substituents. I5 incorporates a benzofuroquinolinium iodide group, while I6 has a hydroxystyryl-quinolinium iodide moiety. The target compound’s sulfamoyl and methoxyethyl groups contrast with the charged aromatic systems of I5/I6, suggesting divergent applications (e.g., fluorescence vs. enzyme inhibition) .
- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides (): These analogs replace the sulfamoyl group with trifluoromethyl and acetamide substituents.
Thiadiazol-2-ylidene Derivatives ()
Compounds 4g and 4h feature a thiadiazol-2-ylidene core with dimethylamino-acryloyl and benzamide groups. IR data for 4g (1690 cm⁻¹, C=O) highlight similarities in amide bonding but differ from the sulfamoyl group’s vibrational modes .
Functional Group Analysis
Physicochemical and Stereochemical Considerations
- Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to alkyl or aromatic substituents in analogs like A-836339 (), which features a tetramethylcyclopropane carboxamide .
- Stereochemistry : The (Z)-configuration of the imine group is critical for spatial alignment of substituents, a feature shared with A-836339 (designated (N(Z)) in ) .
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